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Compound of Interest

Compound Name: Trans-2-octen-1-ol

Cat. No.: B096542

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
trans-2-octen-1-ol, a valuable compound in various research and development sectors. This
document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed
experimental protocols are also provided to ensure accurate and reproducible results in your
own laboratory settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for trans-2-octen-1-ol (CAS
No: 18409-17-1; Molecular Formula: CsH160; Molecular Weight: 128.21 g/mol ).[1]

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment
5.71-5.64 m H-2, H-3

4.09 d H-1

2.03 q H-4
1.37-1.27 m H-5, H-6, H-7
0.89 t H-8
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Note: Data is based on predicted values and may vary slightly based on solvent and
experimental conditions.

- 13 1
Chemical Shift (6) ppm Assighment
133.0 C-3
130.3 C-2
64.0 C-1
324 C-4
31.6 C-6
29.0 C-5
22.6 C-7
14.0 C-8

Note: Data is based on predicted values and may vary slightly based on solvent and
experimental conditions.

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Functional Group Assignment
~3330 (broad) O-H stretch (alcohol)

~3020 =C-H stretch (alkene)

~2955, 2925, 2855 C-H stretch (alkane)

~1670 C=C stretch (alkene)

~1050 C-O stretch (primary alcohol)
~965 =C-H bend (trans alkene)

Note: ATR-IR data obtained from a neat sample on a Bruker Tensor 27 FT-IR spectrometer.[1]
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Mass-to-Charge Ratio (m/z) Relative Intensity (%)
57 99.99
55 36.12
43 34.33
41 32.84
54 28.57

Note: Data obtained via Electron lonization (El) on a HITACHI M-80 instrument.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of trans-2-octen-1-ol.
Methodology:

o Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of trans-2-
octen-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR
tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series, 400
MHz or higher).

e 1H NMR Acquisition:
o Tune and shim the probe for the sample.

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the
lower natural abundance of *3C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Objective: To obtain the infrared spectrum of liquid trans-2-octen-1-ol.

Methodology:

Sample Preparation: As trans-2-octen-1-ol is a liquid, no specific sample preparation is
required for ATR-IR.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory (e.g., a diamond or germanium crystal).

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Analysis: Place a small drop of trans-2-octen-1-ol directly onto the ATR crystal,
ensuring complete coverage.

o Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1 over a range of 4000-400 cm~1.
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o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is then analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a volatile sample and obtain the mass
spectrum of trans-2-octen-1-ol.

Methodology:

o Sample Preparation: Prepare a dilute solution of trans-2-octen-1-ol in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

e Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
e GC Separation:

o Injection: Inject a small volume (e.g., 1 yL) of the prepared sample into the GC injection
port.

o Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 um).

o Oven Program: A typical temperature program would be: start at a low temperature (e.g.,
50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of
10-20 °C/min.

o Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
e MS Detection:

o lonization: As the compound elutes from the GC column, it enters the mass spectrometer
and is ionized, typically using electron ionization (El) at 70 eV.

o Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the ions, generating the mass spectrum.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b096542?utm_src=pdf-body
https://www.benchchem.com/product/b096542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for the
peak corresponding to trans-2-octen-1-ol are analyzed. The fragmentation pattern in the
mass spectrum provides structural information and a molecular fingerprint.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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